molecular formula C15H22N2O3 B13950429 Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate

Katalognummer: B13950429
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: QQEJEYKXXTWBBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. . This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylamino group attached to the azetidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors to form the azetidine ring, followed by functionalization to introduce the benzyl, hydroxy, and methylamino groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzyl moiety .

Wirkmechanismus

The mechanism of action of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other azetidine derivatives such as:

Uniqueness

What sets Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

benzyl 3-[3-hydroxy-1-(methylamino)propyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-16-14(7-8-18)13-9-17(10-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13-14,16,18H,7-11H2,1H3

InChI-Schlüssel

QQEJEYKXXTWBBG-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.